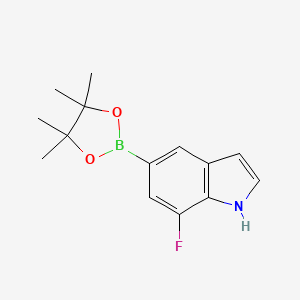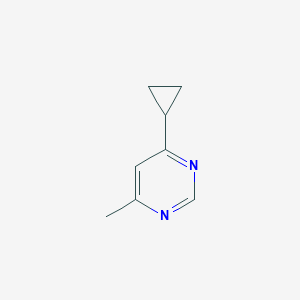
1-(Pyridin-4-yl)propan-1-amine
概要
説明
The compound 1-(Pyridin-4-yl)propan-1-amine is a primary amine derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their versatile coordination chemistry and are often used as ligands in coordination complexes due to their ability to donate electron density from the nitrogen atom to a metal center. The pyridine moiety can also undergo various chemical reactions, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including the condensation of aldehydes with amines. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation produces a mixture of tetradentate ligands, one of which is a pyridine derivative . Another example is the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which demonstrates the formation of a complex ligand that can further coordinate with metal ions such as ZnCl2 . These syntheses highlight the reactivity of pyridine derivatives and their potential to form structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction. For example, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding . Similarly, the crystal structure of a cadmium complex of a pyridine derivative ligand showed a distorted octahedral geometry around the metal center . These studies provide insights into the molecular geometry and intermolecular interactions of pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. N-aminopyridinium compounds, for example, react with cyanide ions to yield N-monosubstituted amides and cyanopyridines, indicating the nucleophilic reactivity at the pyridine ring . Additionally, (1H-pyridin-4-ylidene)amines have been evaluated for their antiplasmodial activity, suggesting their potential in medicinal chemistry . These reactions demonstrate the chemical versatility of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. The compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit interesting phase behavior and fluorescent properties, with a significant difference in melting and solidification points and aggregation-induced emission behavior . The photoluminescence properties of these compounds are influenced by their solid-state structure, which can be manipulated through complexation with metal ions.
科学的研究の応用
Complexation and Coordination Chemistry
1-(Pyridin-4-yl)propan-1-amine has been utilized in the complexation and coordination chemistry, particularly in forming metal complexes. For instance, it is used in the synthesis of various cadmium(II) complexes with tetradentate ligands, showcasing its ability to facilitate complex formations with metals like cadmium (Hakimi et al., 2013). Similar applications are seen in the synthesis of zinc(II) Schiff base complexes (Rezaeivala, 2017) and nickel(II) and zinc(II) complexes with pyridyl-tetrazole ligands (Babu et al., 2017).
Catalyst Design
This compound plays a significant role in designing catalysts. The synthesis of palladium(II) complexes with (imino)pyridine ligands, where this compound is a key component, demonstrates its effectiveness in catalyst development for processes like ethylene dimerization (Nyamato et al., 2015).
Antimalarial Research
In antimalarial research, derivatives of this compound, specifically (1H-pyridin-4-ylidene)amines, have shown potential as antimalarial agents. These derivatives exhibit significant activity against Plasmodium falciparum strains (Rodrigues et al., 2009).
Synthesis of Organic Compounds
The compound is also involved in the synthesis of various organic compounds, such as the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives (Kuznetsov et al., 2010). Additionally, it is used in the large-scale preparation of novel oxazolidinone antibacterial candidates (Yang et al., 2014).
Fluorescent Sensor Development
This compound and its complexes have been explored as fluorescent sensors for dopamine, showcasing their potential in detecting biologically significant molecules (Khattar & Mathur, 2013).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
For instance, similar compounds have been found to exhibit antimicrobial potential against certain strains of bacteria .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
A similar compound, 3-(pyridin-4-yl)propan-1-amine, has been found to have high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been found to exhibit various biological activities, such as antibacterial and antimycobacterial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-4-yl)propan-1-amine. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, temperature and light conditions can also influence the compound’s stability and efficacy .
生化学分析
Biochemical Properties
1-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels. These interactions can affect the overall metabolic flux within cells, potentially leading to alterations in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZORUFTNLGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597731 | |
| Record name | 1-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60289-68-1 | |
| Record name | 1-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)


![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)




